molecular formula C14H14BrNO2S B2715080 5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1396883-41-2

5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2715080
CAS No.: 1396883-41-2
M. Wt: 340.24
InChI Key: UKXNRYUNDKXESQ-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a bromine atom, a cyclopropyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-thiophenecarboxaldehyde: Similar in structure but lacks the cyclopropyl and furan moieties.

    5-bromo-2,2’-bithiophene: Contains two thiophene rings but lacks the furan and cyclopropyl groups.

    N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide: Similar but without the bromine atom.

Uniqueness

5-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is unique due to the combination of the bromine atom, cyclopropyl group, and thiophene moiety within a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-13-6-5-12(18-13)14(17)16(10-3-4-10)8-7-11-2-1-9-19-11/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXNRYUNDKXESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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